molecular formula C18H21BrN4OS B11989059 2-(4-benzyl-1-piperazinyl)-N'-[(E)-(5-bromo-2-thienyl)methylidene]acetohydrazide

2-(4-benzyl-1-piperazinyl)-N'-[(E)-(5-bromo-2-thienyl)methylidene]acetohydrazide

Cat. No.: B11989059
M. Wt: 421.4 g/mol
InChI Key: IYASHVQSDYCQAY-UDWIEESQSA-N
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Description

2-(4-benzyl-1-piperazinyl)-N’-[(E)-(5-bromo-2-thienyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a benzyl group and a hydrazide moiety linked to a bromo-thienyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(5-bromo-2-thienyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the preparation of 4-benzyl-1-piperazine through the reaction of piperazine with benzyl chloride under basic conditions.

    Synthesis of the Hydrazide Intermediate: The next step involves the reaction of the piperazine derivative with acetohydrazide to form the intermediate compound.

    Condensation Reaction: Finally, the hydrazide intermediate undergoes a condensation reaction with 5-bromo-2-thiophene carboxaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzyl-1-piperazinyl)-N’-[(E)-(5-bromo-2-thienyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the thienyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted thienyl derivatives.

Scientific Research Applications

2-(4-benzyl-1-piperazinyl)-N’-[(E)-(5-bromo-2-thienyl)methylidene]acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Biological Research: The compound is used in studies to understand its interaction with biological macromolecules.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(5-bromo-2-thienyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)ethanol
  • 2-(4-benzyl-1-piperazinyl)-4-fluorobenzaldehyde
  • 2-(4-benzyl-1-piperazinyl)aniline

Uniqueness

2-(4-benzyl-1-piperazinyl)-N’-[(E)-(5-bromo-2-thienyl)methylidene]acetohydrazide is unique due to its combination of a piperazine ring, benzyl group, and bromo-thienyl moiety. This unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H21BrN4OS

Molecular Weight

421.4 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(E)-(5-bromothiophen-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C18H21BrN4OS/c19-17-7-6-16(25-17)12-20-21-18(24)14-23-10-8-22(9-11-23)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2,(H,21,24)/b20-12+

InChI Key

IYASHVQSDYCQAY-UDWIEESQSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC=C(S3)Br

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC=C(S3)Br

Origin of Product

United States

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